molecular formula C25H30N4O9S2 B1682570 Sultamicillin CAS No. 76497-13-7

Sultamicillin

Cat. No.: B1682570
CAS No.: 76497-13-7
M. Wt: 594.7 g/mol
InChI Key: OPYGFNJSCUDTBT-PMLPCWDUSA-N
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Mechanism of Action

Target of Action

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . The primary targets of this compound are the penicillin-binding proteins (PBPs) in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis. Sulbactam, a component of this compound, is a β-lactamase inhibitor that targets β-lactamase-producing bacteria .

Mode of Action

This compound, upon absorption, releases ampicillin and sulbactam into the system . Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the PBPs, resulting in the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This action disrupts the bacterial cell wall, leading to bacterial cell death. Sulbactam, on the other hand, inhibits β-lactamases, enzymes produced by certain bacteria that provide resistance to β-lactam antibiotics like ampicillin . This inhibition extends the antibacterial activity of ampicillin to β-lactamase-producing strains of bacteria .

Biochemical Pathways

The key biochemical pathway affected by this compound is the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound has a bioavailability of 80%, indicating that it is well-absorbed from the gut . The excretion of this compound is mainly via the kidneys .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of antibiotic resistance.

Properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYGFNJSCUDTBT-PMLPCWDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010077
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-13-7
Record name Sultamicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76497-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultamicillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultamicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULTAMICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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